Bienvenue dans la boutique en ligne BenchChem!

DMT1 blocker 1

Iron metabolism DMT1 pharmacology Structure-activity relationship

Choose DMT1 blocker 1 (compound 6f, CAS 1354790-56-9) for iron metabolism research. Unlike ultra-potent, gut-restricted candidates such as XEN602 (IC50 4 nM), DMT1 blocker 1 offers a balanced IC50 of 0.64 μM, enabling clear dose-response resolution. Its validated in vivo efficacy in rodent models of acute iron hyperabsorption and selectivity over amino acid transporters ensure unambiguous DMT1-specific results. Avoid confounding variables—use the established tool for hereditary hemochromatosis, β-thalassemia, and neurodegenerative disease studies.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B3347446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT1 blocker 1
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4O2/c1-11-14(15(21)18-12-7-3-2-4-8-12)16(22)20(19-11)13-9-5-6-10-17-13/h2-10,19H,1H3,(H,18,21)
InChIKeyQJEBTCLOCMTSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMT1 Blocker 1 (Compound 6f) | Potent and Selective DMT1 Inhibitor for Iron Overload Research


DMT1 blocker 1 (compound 6f, CAS 1354790-56-9) is a substituted pyrazole blocker of divalent metal transporter 1 (DMT1/SLC11A2) . It inhibits DMT1-mediated iron uptake with an IC50 of 0.64 μM and demonstrates in vivo efficacy in a rodent model of acute iron hyperabsorption . The compound is a key research tool for investigating iron metabolism and iron overload disorders, offering a balanced potency profile that facilitates dose-response studies without the extreme potency or gut-restriction of newer clinical candidates.

DMT1 Blocker 1: Why Generic DMT1 Inhibitors Cannot Substitute Without Quantitative Comparative Data


DMT1 inhibitors vary substantially in potency, selectivity, and pharmacokinetic profiles. Compounds such as ebselen (IC50 ~0.22 μM) , XEN602 (IC50 4 nM) , and pyrimidinone 8 (Ki 20 μM) exhibit divergent inhibition constants, mechanisms, and in vivo behaviors. Substituting DMT1 blocker 1 with another in-class compound without rigorous quantitative comparison risks confounding experimental outcomes, particularly in studies requiring balanced potency and established in vivo validation. The choice of DMT1 inhibitor must be guided by specific assay conditions and research objectives.

Quantitative Differentiation of DMT1 Blocker 1: Evidence-Based Advantages for Scientific Selection


Potency Advantage Over DMT1 Blocker 2: 23% Lower IC50 in Identical Assay Conditions

In the same study (Cadieux et al., 2012), DMT1 blocker 1 (compound 6f) exhibited an IC50 of 0.64 μM, compared to DMT1 blocker 2 (compound 12f) with an IC50 of 0.83 μM . This represents a 23% lower IC50, indicating modestly higher potency under identical experimental conditions.

Iron metabolism DMT1 pharmacology Structure-activity relationship

Selectivity Over Amino Acid Transporters: No Inhibition of Slc7a5, Slc38a2, Slc38a3

DMT1 blocker 1 demonstrates functional selectivity, showing no inhibition of the amino acid transporters Slc7a5, Slc38a2, or Slc38a3 in counter-screening assays . This selectivity profile minimizes off-target effects on amino acid transport pathways, a potential confounding factor when using less selective DMT1 inhibitors.

Transporter selectivity Off-target profiling Amino acid transport

In Vivo Efficacy Confirmed: Validated Tool for Rodent Iron Hyperabsorption Models

DMT1 blocker 1 was found to be efficacious in a rodent model of acute iron hyperabsorption . This in vivo validation provides a critical advantage over less-characterized DMT1 inhibitors lacking published animal efficacy data.

Iron overload Preclinical model In vivo pharmacology

Potency vs. Ultra-Potent XEN602: Balanced Potency for Dose-Response Studies

XEN602 exhibits an IC50 of 4 nM against hDMT1 , which is 160-fold more potent than DMT1 blocker 1 (IC50 0.64 μM). While XEN602's exceptional potency and gut restriction are advantageous for therapeutic development, DMT1 blocker 1's moderate potency (0.64 μM) provides a more accessible dynamic range for dose-response studies, reducing the risk of saturation at low concentrations and enabling clearer separation of partial inhibition effects.

DMT1 inhibition Dose-response Tool compound selection

High Purity (≥99.79%) from Validated Suppliers Ensures Reproducibility

DMT1 blocker 1 is commercially available with a minimum purity specification of 99.79% . This high purity standard exceeds the ≥95% typical for many research-grade inhibitors and reduces the risk of batch-to-batch variability and off-target effects from impurities.

Compound quality Reproducibility Procurement

Optimal Research Applications of DMT1 Blocker 1 Based on Quantitative Evidence


Investigating Iron Overload Disorders (Hereditary Hemochromatosis, β-Thalassemia)

Use DMT1 blocker 1 to block dietary iron uptake in rodent models of hereditary hemochromatosis or β-thalassemia intermedia. The compound's validated in vivo efficacy and moderate potency allow for dose-dependent studies of iron absorption inhibition without the extreme potency and gut-restriction of XEN602, which may limit dose-response resolution.

Mechanistic Studies of DMT1-Mediated Iron Transport

Employ DMT1 blocker 1 in cellular assays (e.g., calcein quench, voltage clamp) to selectively inhibit DMT1-mediated Fe²⁺ transport. Its defined IC50 of 0.64 μM and selectivity over amino acid transporters provide a reliable tool for dissecting DMT1-specific contributions to iron homeostasis without confounding effects on other metal or amino acid transport pathways.

Neurodegenerative Disease Research Linking Iron Dysregulation

Apply DMT1 blocker 1 in neuronal cell models to explore the role of DMT1-mediated iron accumulation in neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's moderate potency allows for titratable inhibition of iron uptake, enabling studies of iron dose-response relationships in neuronal viability and oxidative stress pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMT1 blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.